molecular formula C8H12O3 B2640956 Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate CAS No. 54911-89-6

Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate

Cat. No.: B2640956
CAS No.: 54911-89-6
M. Wt: 156.181
InChI Key: UQSMDPAVFOFIGB-RQJHMYQMSA-N
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Description

Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate (CAS 54911-89-6) is a chiral cyclohexene derivative with the molecular formula C8H12O3 and an average mass of 156.18 g/mol . This compound features two defined stereocenters in the (1R,5R) configuration, making it a valuable synthetic intermediate for constructing stereochemically complex molecules . Its structure, which includes both a hydroxy group and a methyl ester on the cyclohexene ring, is a key scaffold in medicinal chemistry research. Compounds with this core ring system have demonstrated significant research value as mechanism-based inactivators of enzymes like γ-aminobutyric acid aminotransferase (GABA-AT) . Inhibition of this enzyme elevates GABA concentrations in the brain, a mechanism with potential therapeutic applications for investigating various neurological disorders such as epilepsy, Parkinson's disease, and Huntington's chorea . The rigid chair conformation of the cyclohexene ring is crucial for its biological activity, distinguishing it from more flexible analogues . As such, this compound serves as a critical building block for researchers in neuroscience and medicinal chemistry developing new pharmacological tools and inhibitors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2,4,6-7,9H,3,5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSMDPAVFOFIGB-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC=C[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54911-89-6
Record name rac-methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate can be achieved through several methods. One common approach involves the asymmetric hydroboration of 5-substituted cyclopentadienes. This method uses ( + )-di-3-pinanylborane, prepared from ( − )-α-pinene, to achieve the desired stereochemistry . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate has been investigated for its potential therapeutic benefits.

Antiviral Activity

Research indicates that this compound may serve as a precursor or intermediate in the synthesis of antiviral agents. Its structural similarities to other bioactive compounds suggest a potential role in the development of new antiviral drugs, particularly against influenza viruses .

Anti-inflammatory Properties

Preliminary studies have shown that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for the treatment of various inflammatory diseases. The hydroxyl group in its structure is believed to contribute to these properties by modulating inflammatory pathways .

Organic Synthesis

This compound is utilized as an important building block in organic synthesis:

Synthesis of Complex Molecules

Due to its functional groups, it serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as esterification and reduction, facilitating the construction of diverse chemical architectures .

Chiral Synthesis

The chiral nature of this compound allows it to be used in asymmetric synthesis processes, which are crucial for producing enantiomerically pure compounds required in pharmaceuticals .

Plant Growth Regulators

Research has indicated that derivatives of this compound may function as plant growth regulators. These compounds can influence plant development by modulating hormonal pathways, thus enhancing growth and yield in various crops .

Pest Control

Some studies suggest that this compound could have potential applications as a natural pesticide due to its bioactive properties against certain pests. This aligns with the growing interest in developing environmentally friendly agricultural practices .

Case Study 1: Antiviral Research

A study conducted on the antiviral properties of this compound showed promising results against influenza virus strains. The compound exhibited significant inhibition of viral replication in vitro, indicating its potential as a lead compound for antiviral drug development .

Case Study 2: Synthesis of Chiral Compounds

In a synthetic chemistry project, researchers successfully utilized this compound as a key intermediate for synthesizing chiral pharmaceuticals. The process demonstrated high yields and selectivity, highlighting the compound's utility in producing enantiomerically pure substances .

Mechanism of Action

The mechanism of action of Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate with structurally related compounds, focusing on stereochemistry, functional groups, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Structural Features Key Differences Applications
This compound 54911-89-6 Cyclohexene ring, C1 methyl ester, C5 hydroxyl, (1R,5R) stereochemistry Reference compound Pharmaceutical intermediate, chiral building block
Methyl (1R,5S)-5-methylcyclohex-3-ene-1-carboxylate N/A* Cyclohexene ring, C1 methyl ester, C5 methyl group, (1R,5S) stereochemistry Replacement of hydroxyl with methyl; altered stereochemistry Likely used in asymmetric synthesis
rac-Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride 2137836-44-1 Cyclohexene ring, C1 methyl ester, C5 amino group (hydrochloride salt) Hydroxyl → amino substitution; salt formation enhances solubility Potential use in drug discovery (e.g., amine-containing bioactive molecules)
Methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate (Pericosine A) 143869-70-9 Cyclohexene ring, C1 methyl ester, C6 chlorine, three hydroxyl groups Additional hydroxyls and chlorine; complex stereochemistry Antifungal and antitumor agent
Methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate 90866-43-6 Bicyclic structure (7-oxabicyclo[4.1.0]heptene), C3 methyl ester, C5 hydroxyl Bicyclic vs. monocyclic framework; altered ring strain and reactivity Specialty chemical for asymmetric catalysis

Key Comparative Analysis

Functional Group Variations: The hydroxyl group in this compound contrasts with the methyl group in Methyl (1R,5S)-5-methylcyclohex-3-ene-1-carboxylate, altering polarity and hydrogen-bonding capacity . Substitution of the hydroxyl with an amino group (as in the 5-aminocyclohexene derivative) introduces basicity and salt-forming ability, enhancing solubility in acidic media .

Stereochemical Impact :

  • The (1R,5R) configuration of the target compound differentiates it from the (1R,5S) diastereomer, affecting its interaction with chiral catalysts or biological targets .
  • Pericosine A’s (3R,4R,5R,6S) stereochemistry and additional substituents (Cl, three OH groups) confer distinct bioactivity, unlike the simpler hydroxylated target compound .

Synthetic Utility :

  • The racemic form of the target compound is synthesized via kinetic or parallel kinetic resolution methods, similar to those used for methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate derivatives .
  • Bicyclic derivatives (e.g., 7-oxabicyclo structures) require more complex synthetic routes due to ring strain and stereochemical constraints .

Physicochemical Properties: The hydroxyl group in the target compound increases hydrophilicity compared to methyl or amino derivatives. Chlorine and multiple hydroxyls in Pericosine A lower its logP value, enhancing water solubility but reducing membrane permeability .

Applications :

  • The target compound serves as a versatile chiral intermediate, whereas Pericosine A’s biological activity highlights the importance of substituent diversity in drug design .
  • Bicyclic analogs are niche reagents in catalysis, leveraging their rigid structures for enantioselective transformations .

Research Findings and Data

Thermodynamic Data

Biological Activity

Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate, an organic compound with a unique structure, has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexene ring with a hydroxyl group and a carboxylate ester. Its molecular formula is C8H12O3C_8H_{12}O_3 and it has a CAS number of 54911-89-6. The compound is likely to exhibit lipophilic properties due to its structure, influencing its absorption and distribution in biological systems .

The biological activity of this compound may involve several biochemical pathways:

  • Non-Covalent Interactions : The compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
  • Cell Signaling : Similar compounds have been implicated in cell signaling pathways, inflammation responses, and metabolic processes.
MechanismDescription
Non-Covalent BindingInteracts with target proteins through hydrogen bonds and hydrophobic effects
Cell SignalingMay influence pathways related to inflammation and metabolism
Enzyme InteractionPotential to act as a substrate or inhibitor for specific enzymes

Biological Activity

Research indicates that this compound has potential applications in the synthesis of biologically active molecules. Its role as a chiral building block in asymmetric synthesis is particularly noteworthy .

Case Studies

  • Synthesis of Bioactive Compounds : Studies have shown that derivatives of this compound can be synthesized to create new pharmaceuticals with enhanced efficacy against various diseases. For instance, modifications to the hydroxyl and carboxyl groups can lead to compounds with improved anti-inflammatory properties .
  • Drug Development : The compound has been explored for its potential as a therapeutic agent in drug development. Research indicates that it may serve as a precursor for the synthesis of drugs targeting specific biological pathways involved in cancer progression .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may exhibit favorable absorption and distribution characteristics due to its lipophilicity. However, detailed studies on its ADME (Absorption, Distribution, Metabolism, Excretion) properties are still required.

Applications in Research

This compound has several applications:

  • Asymmetric Synthesis : Utilized as a chiral building block for synthesizing complex organic molecules.
  • Medicinal Chemistry : Investigated for its role in developing new therapeutic agents targeting inflammation and cancer.
  • Chemical Industry : Employed as an intermediate in the production of fine chemicals .

Q & A

Basic Research Questions

Q. How can the stereochemistry of Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate be experimentally confirmed?

  • Methodological Answer :

  • X-ray crystallography : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) to resolve the absolute configuration. The hydroxy and ester groups provide heavy atoms for phasing, enabling precise determination of the (1R,5R) configuration .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the cyclohexene ring and nuclear Overhauser effect (NOE) correlations between the hydroxyl proton and adjacent substituents to validate spatial arrangements .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer :

  • Esterification : React 5-hydroxycyclohex-3-ene-1-carboxylic acid with methanol under Mitsunobu conditions (DIAD, PPh3_3) to retain stereochemistry at the hydroxyl group .
  • Ring-closing metathesis : Use Grubbs catalyst to form the cyclohexene ring from a diene precursor, followed by stereoselective hydroxylation with OsO4_4/NMO to install the 5R-hydroxy group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Identify the cyclohexene protons (δ 5.2–5.8 ppm, doublets) and ester carbonyl (δ 170–175 ppm). The hydroxyl proton appears as a broad singlet (δ 1.5–2.5 ppm) .
  • IR spectroscopy : Confirm the ester carbonyl stretch (~1740 cm1^{-1}) and hydroxyl O-H stretch (~3400 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Validate the molecular ion peak at m/z 170.16 (C9_9H14_{14}O3_3) with ESI+ or EI ionization .

Advanced Research Questions

Q. How can ring puckering in the cyclohexene moiety be quantitatively analyzed?

  • Methodological Answer :

  • Cremer-Pople parameters : Calculate puckering amplitude (qq) and phase angle (θ\theta) from X-ray crystallographic data. For the cyclohexene ring, displacements from the mean plane are analyzed to classify chair, boat, or twist-boat conformations .
  • Software tools : Use programs like CrystalExplorer or Mercury to visualize and quantify puckering based on atomic coordinates .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths, angles, and electrostatic potential surfaces. Compare with experimental X-ray data .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding between the hydroxyl group and active-site residues .

Q. How can contradictions between NOESY data and X-ray-derived conformations be resolved?

  • Methodological Answer :

  • Dynamic effects : Perform molecular dynamics (MD) simulations (e.g., in GROMACS) to assess conformational flexibility. NOESY correlations may reflect time-averaged states, while X-ray captures a single crystal-packing conformation .
  • Variable-temperature NMR : Acquire data at low temperatures (e.g., 180 K) to slow ring flipping and resolve distinct NOE interactions .

Q. What methodologies ensure enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral chromatography : Use HPLC with a Chiralpak IA column and hexane/isopropanol (90:10) mobile phase to separate enantiomers. Validate purity via optical rotation ([α]D_D) and circular dichroism (CD) .
  • Asymmetric catalysis : Employ Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to favor the (1R,5R) configuration .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40°C for 4 weeks. Monitor degradation via HPLC and LC-MS, focusing on ester hydrolysis (to carboxylic acid) or hydroxyl oxidation .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen to assess thermal stability .

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